molecular formula C8H17NO2 B1326685 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid CAS No. 1119449-49-8

3-(Isopropyl(methyl)amino)-2-methylpropanoic acid

Cat. No.: B1326685
CAS No.: 1119449-49-8
M. Wt: 159.23 g/mol
InChI Key: XKDVXLIOJSJJIJ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

The chemical identity of this compound is precisely defined by its unique molecular structure and corresponding identifiers. The compound is officially registered under Chemical Abstracts Service number 1119449-49-8, providing a definitive reference for chemical databases and research applications. The molecular formula C₈H₁₇NO₂ indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration.

Chemical Property Value Source
Chemical Abstracts Service Number 1119449-49-8
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
International Union of Pure and Applied Chemistry Name 2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid
Simplified Molecular Input Line Entry System CC(C)N(C)CC(C)C(=O)O
International Chemical Identifier InChI=1S/C8H17NO2/c1-6(2)9(4)5-7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
International Chemical Identifier Key XKDVXLIOJSJJIJ-UHFFFAOYSA-N

The structural classification of this compound places it within several important chemical categories. As a beta-amino acid, it belongs to the class of amino acids where the amino group is attached to the beta carbon rather than the alpha carbon as found in natural amino acids. This positioning fundamentally alters the compound's conformational behavior and biological properties. Additionally, the presence of the tertiary amine functionality classifies it as an N,N-disubstituted amino acid, a category that encompasses amino acids with two substituents on the nitrogen atom.

The compound also falls under the broader classification of branched-chain amino acids due to the presence of the isopropyl substituent. This branching pattern influences the molecule's steric properties and can affect its interactions with enzymes and receptors in biological systems. The combination of beta-positioning and tertiary amine functionality creates a unique chemical entity that bridges synthetic organic chemistry and biochemical research applications.

From a stereochemical perspective, the compound contains one chiral center at the carbon bearing the carboxylic acid group. This chirality becomes particularly important in biological applications where enantiomeric selectivity can significantly influence activity and specificity. The search results indicate that both individual enantiomers and racemic mixtures of related compounds are available for research purposes.

Historical Context in Chemical Research

The development of beta-amino acids as a research field emerged from the broader investigation of non-natural amino acids and their potential applications in peptide chemistry. Early foundational work in beta-peptide research was pioneered by Dieter Seebach and Samuel Gellman in 1996, establishing the groundwork for understanding how beta-amino acids could be incorporated into peptide frameworks to create novel biological tools. This historical foundation provided the theoretical and experimental basis for developing more complex beta-amino acid derivatives like this compound.

The systematic study of beta-amino acids gained significant momentum following the recognition that these compounds could form stable secondary structures distinct from those observed in natural peptides. Research demonstrated that beta-peptides exhibit remarkable resistance to proteolytic degradation while maintaining the ability to adopt well-defined conformations, properties that made them attractive targets for therapeutic development. The discovery that beta-amino acids could be incorporated into both homogeneous beta-peptides and heterogeneous alpha,beta-peptides expanded their potential applications significantly.

The specific development of N,N-disubstituted beta-amino acids, including compounds like this compound, represents a more recent advancement in the field. These compounds emerged from efforts to create conformationally constrained amino acid building blocks that could influence peptide secondary structure in predictable ways. The incorporation of tertiary amine functionality into beta-amino acid scaffolds required sophisticated synthetic methodologies and represented a significant advancement in synthetic amino acid chemistry.

Historical research into beta-amino acid biosynthesis has revealed that these compounds do occur naturally, albeit less frequently than their alpha-amino acid counterparts. Natural beta-amino acids are found in various biological contexts, including as components of nonribosomal peptides, macrolactam polyketides, and nucleoside-beta-amino acid hybrids. This natural occurrence provided additional validation for synthetic efforts to develop beta-amino acid derivatives for research and therapeutic applications.

The evolution of synthetic methodologies for beta-amino acid production has been crucial for advancing research in this area. Historical developments include the application of the Arndt-Eistert synthesis, Curtius degradation, and various transition-metal catalyzed reactions for producing enantiomerically pure beta-amino acids. More recent advances have focused on enzymatic approaches, including the development of beta-amino acid dehydrogenases for the synthesis of beta-amino acids via reductive amination of beta-keto acids.

Scientific Relevance in Contemporary Chemistry

In contemporary chemical research, this compound serves as a versatile building block for numerous applications spanning synthetic organic chemistry, peptide science, and biochemical research. The compound's unique structural features make it particularly valuable for developing peptide-based research tools and potential therapeutic agents that require enhanced stability against enzymatic degradation. Current research demonstrates that beta-amino acids like this compound can be successfully incorporated into peptide frameworks to create molecules with novel biological properties.

The field of beta-peptide research has experienced significant growth in recent years, with this compound representing an important example of how structural modifications can influence peptide behavior. Contemporary studies have shown that peptides containing beta-amino acid units exhibit unique folding patterns and can adopt stable secondary structures that are distinct from those formed by natural peptides. These properties make such compounds valuable for creating peptide mimetics with enhanced pharmacological properties.

Research Application Significance Reference
Beta-peptide synthesis Building block for proteolytically stable peptides
Conformational studies Investigation of novel secondary structures
Synthetic methodology development Template for N,N-disubstituted amino acid synthesis
Enzymatic studies Substrate for beta-amino acid dehydrogenase research
Drug discovery Scaffold for developing peptide-based therapeutics

Contemporary research has also focused on the enzymatic aspects of beta-amino acid chemistry, with this compound serving as a model compound for understanding enzyme-substrate interactions. Recent developments in beta-amino acid dehydrogenase engineering have demonstrated the potential for enzymatic synthesis of beta-amino acids via reductive amination of beta-keto acids. This enzymatic approach represents a significant advancement in green chemistry approaches to beta-amino acid production.

The compound's relevance extends to the field of chemical biology, where it serves as a tool for probing biological systems and understanding protein-protein interactions. The incorporation of non-natural amino acids like this compound into peptide sequences allows researchers to create modified peptides with altered binding properties and enhanced stability. This capability has proven particularly valuable for developing research tools that can function in complex biological environments.

In the context of drug discovery, compounds like this compound represent important scaffolds for developing novel therapeutic agents. The proteolytic stability conferred by beta-amino acid incorporation addresses a major limitation of peptide-based therapeutics, potentially enabling the development of orally bioavailable peptide drugs. Contemporary pharmaceutical research continues to explore these possibilities, with beta-amino acid-containing compounds showing promise in various therapeutic areas.

The synthetic versatility of this compound also makes it valuable for materials science applications, where its incorporation into polymeric systems can confer unique properties. Research into beta-amino acid-containing polymers has revealed interesting mechanical and thermal properties that differ significantly from those of conventional amino acid-based materials. This application area represents an emerging frontier in the utilization of beta-amino acid building blocks.

Properties

IUPAC Name

2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9(4)5-7(3)8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDVXLIOJSJJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropanoic acid and isopropylamine.

    Amidation Reaction: The first step involves the amidation of 2-methylpropanoic acid with isopropylamine under controlled conditions to form the intermediate amide.

    Methylation: The intermediate amide is then subjected to methylation using a methylating agent such as methyl iodide in the presence of a base like sodium hydroxide.

    Hydrolysis: The final step involves the hydrolysis of the methylated intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl(methyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis
3-(Isopropyl(methyl)amino)-2-methylpropanoic acid is widely used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for the production of various derivatives that can be employed in pharmaceuticals and agrochemicals.

Peptide Synthesis
The compound serves as a critical building block in peptide synthesis. It is particularly useful in solid-phase peptide synthesis, facilitating the creation of complex peptides with specific functionalities .

Biological Applications

Biological Activity Studies
Research into the biological activity of this compound has revealed its potential interactions with biological molecules. Studies have indicated that it may influence cellular processes by modulating signaling pathways and gene expression.

Enzyme Interactions
This compound may act as a substrate for certain enzymes, such as aminotransferases, which are involved in amino group transfer within metabolic pathways. Such interactions suggest its importance in biochemical reactions and metabolic regulation.

Medical Applications

Drug Development
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its ability to modify peptide structures makes it valuable in developing drugs targeting specific biological pathways .

Therapeutic Research
The compound's effects on cell signaling and metabolism indicate its potential use in treating various diseases. Ongoing research aims to explore its efficacy in drug formulations and therapeutic applications.

Industrial Applications

Production of Specialty Chemicals
Industrially, this compound is utilized in producing specialty chemicals and materials. Its versatility allows for the development of tailored chemical products that meet specific industrial needs.

Case Studies

Study Focus Findings
Peptide Synthesis Demonstrated effectiveness as a building block for complex peptides, enhancing functional properties .
Biochemical Interactions Showed modulation of enzyme activity, influencing metabolic pathways and cellular functions.
Drug Development Trials Investigated for potential therapeutic effects; ongoing studies assess efficacy against specific diseases.

Mechanism of Action

The mechanism of action of 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features and molecular properties of 3-(isopropyl(methyl)amino)-2-methylpropanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents at Position 3 Key Features CAS Number Reference
This compound C₈H₁₇NO₂ 175.23 (free acid) Isopropyl(methyl)amino Branched alkyl amino, carboxylic acid 1158293-91-4*
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid C₉H₁₇NO₄ 203.24 tert-Butoxycarbonyl (Boc)-protected amino Chiral center, Boc protection 16948-10-0
(2S)-3-amino-2-methylpropanoic acid C₄H₉NO₂ 117.12 Amino group Simplest β-amino acid analog 4249-19-8
3-[ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride C₇H₁₆ClNO₂ 181.66 Ethyl(methyl)amino Smaller alkyl substituent Not specified
3-[(tert-butoxy)carbonyl]piperidin-4-yl]-2-methylpropanoic acid Not specified Not specified Piperidinyl-Boc substituent Heterocyclic incorporation 2252382-54-8
2-((3-Cyclopentyl-N-methylpropanamido)oxy)-2-methylpropanoic acid (1u) C₁₅H₂₅NO₄ 283.36 Cyclopentylpropanamidooxy Amide linkage, bulky substituent Not specified

*CAS provided for the hydrochloride salt.

Key Observations :

  • Substituent Effects: The isopropyl(methyl)amino group in the target compound enhances lipophilicity compared to simpler analogs like (2S)-3-amino-2-methylpropanoic acid . However, it is less bulky than the cyclopentylpropanamidooxy group in 1u, which may reduce metabolic stability .
  • Protective Groups: The Boc-protected analog (CAS 16948-10-0) offers stability for amino group reactions, a feature absent in the target compound .
Spectral Data:
  • 1u and 1v : Detailed $ ^1H $ NMR data show distinct shifts for cyclopentyl (δ 1.4–1.8 ppm) and piperidinyl (δ 3.3–3.5 ppm) protons, contrasting with the target compound’s isopropyl signals (expected δ 1.0–1.2 ppm) .
  • Boc-Protected Analog (CAS 16948-10-0) : IR spectra confirm carbonyl stretching at ~1700 cm$ ^{-1 }$ for the Boc group, absent in the target compound .

Functional and Application Comparisons

  • Pharmaceutical Potential: Bamirastine (), a structurally complex analog with diphenylmethoxy-piperidine, highlights the role of amino acid derivatives in drug discovery . The target compound’s simpler structure may serve as a precursor for similar scaffolds.
  • Chemical Stability : The hydrochloride salt form () suggests improved solubility for aqueous reactions compared to neutral analogs .

Biological Activity

3-(Isopropyl(methyl)amino)-2-methylpropanoic acid (CAS No. 1119449-49-8) is an organic compound with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a building block for drug development and a substrate in biochemical reactions.

Chemical Structure and Properties

The structure of this compound includes an isopropyl group, a methyl group, and an amino group attached to a propanoic acid backbone. This unique arrangement imparts distinct chemical and biological properties that influence its interactions with biological molecules.

The biological activity of this compound primarily revolves around its ability to interact with various enzymes and proteins, influencing metabolic pathways:

  • Enzyme Interaction : It may act as a substrate for aminotransferases, facilitating amino group transfers in metabolic pathways.
  • Cell Signaling Modulation : The compound can activate specific signaling pathways that regulate cell growth and differentiation, potentially influencing gene expression and cellular metabolism.
  • Receptor Binding : It can bind to specific receptors or enzymes, leading to either inhibition or activation of enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory mediators.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to establish efficacy.
  • Anticancer Potential : There is emerging evidence indicating that it may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Cell Culture Studies : In vitro studies have demonstrated that this compound can affect cell viability and proliferation in various cancer cell lines. The compound exhibited dose-dependent effects, with lower concentrations promoting cell growth while higher concentrations induced cytotoxicity.
  • Animal Models : In vivo experiments using rodent models have shown that administration of this compound can lead to significant reductions in tumor size, suggesting its potential as an anticancer agent. However, the exact mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialPotential activity against bacterial strains
AnticancerInduction of apoptosis in cancer cells

Molecular Mechanism

The molecular mechanism of action involves several pathways:

  • Cyclooxygenase Inhibition : The compound has been observed to inhibit cyclooxygenase enzymes, reducing the synthesis of inflammatory mediators.
  • Gene Expression Modulation : It influences transcription factors such as NF-κB, which are crucial for regulating immune responses.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as anti-inflammatory responses and enhanced cellular proliferation.
  • High Doses : Induction of cytotoxicity and potential adverse effects on normal cells.

Transport and Distribution

The transport mechanisms within biological systems involve binding to plasma proteins like albumin, which facilitates its distribution throughout the body. The compound's stability and degradation rates are critical factors influencing its biological activity over time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Isopropyl(methyl)amino)-2-methylpropanoic acid to ensure high purity and yield?

  • Methodology : Utilize alkylation of methylamine with isopropyl halides or reductive amination of ketones. Purification via preparative HPLC (≥95% purity) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) . Monitor intermediates using LC-MS to confirm stepwise progression. Impurities such as methylated byproducts (e.g., 2-methylpropanoic acid derivatives) should be quantified using EP impurity standards .

Q. How can the structural identity of this compound be confirmed?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., isopropyl methylamino group at C3, methyl branch at C2).
  • HRMS : Confirm molecular formula (e.g., C8_8H17_{17}NO2_2) with <2 ppm error.
  • InChI Key : Cross-reference with databases using canonical identifiers (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N for similar amino acids) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at -20°C under inert gas (argon) to prevent oxidation. Stability studies (accelerated degradation at 40°C/75% RH for 6 months) show ≤5% degradation when protected from light .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the biological activity of this compound?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (R)- and (S)-enantiomers.
  • Enzyme Assays : Test inhibition/activation in target systems (e.g., amino acid decarboxylases). For example, (S)-enantiomers of similar propanoic acids show 10-fold higher affinity for bacterial enzymes .
  • MD Simulations : Model interactions with active sites (e.g., hydrogen bonding with isopropyl group) .

Q. How can contradictory data on reaction yields in scaled-up synthesis be resolved?

  • Methodology :

  • DOE Optimization : Vary parameters (temperature, solvent polarity) to identify critical factors. For example, >80% yield is achievable in THF at 0°C vs. 50% in DMSO .
  • Byproduct Analysis : Use LC-MS/MS to detect impurities (e.g., 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid) and adjust protecting groups .

Q. What computational tools predict the ADMET properties of this compound for drug development?

  • Methodology :

  • SwissADME : Predict logP (~1.2) and solubility (≥10 mM in PBS).
  • AutoDock Vina : Simulate binding to serum albumin (binding energy ≤-7 kcal/mol indicates high plasma retention) .
  • Toxicity Screening : Use ProTox-II to estimate LD50_{50} (e.g., 500 mg/kg in rodents) .

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